molecular formula C12H16BFN2O3 B3103961 2-Fluoro-4-(4-methylpiperazine-1-carbonyl)phenylboronic acid CAS No. 1454901-23-5

2-Fluoro-4-(4-methylpiperazine-1-carbonyl)phenylboronic acid

Cat. No.: B3103961
CAS No.: 1454901-23-5
M. Wt: 266.08 g/mol
InChI Key: RKKOTACNEFVADF-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-methylpiperazine-1-carbonyl)phenylboronic acid is a boronic acid derivative featuring a fluorine atom at the ortho-position and a 4-methylpiperazine-1-carbonyl group at the para-position on the phenyl ring. This compound combines the reactivity of the boronic acid moiety with the structural and electronic effects of its substituents, making it valuable in organic synthesis, medicinal chemistry, and materials science. The 4-methylpiperazine group enhances solubility in polar solvents and may modulate biological activity, while the fluorine atom influences electronic properties and binding interactions .

Properties

IUPAC Name

[2-fluoro-4-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFN2O3/c1-15-4-6-16(7-5-15)12(17)9-2-3-10(13(18)19)11(14)8-9/h2-3,8,18-19H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKOTACNEFVADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454901-23-5
Record name 2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-methylpiperazine-1-carbonyl)phenylboronic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boronic acid derivatives under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling factors such as temperature, pressure, and the concentration of reactants. The use of high-quality reference standards and rigorous testing ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-methylpiperazine-1-carbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can modify the piperazine ring or other functional groups.

    Substitution: The fluorine atom and boronic acid group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki-Miyaura coupling). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of fluorinated and boron-containing compounds .

Scientific Research Applications

2-Fluoro-4-(4-methylpiperazine-1-carbonyl)phenylboronic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a molecular probe or inhibitor in biological systems.

    Medicine: Explored for its therapeutic potential, including as a component in drug development for targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-methylpiperazine-1-carbonyl)phenylboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the fluorine atom and piperazine ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-Fluoro-4-(trifluoromethyl)phenylboronic acid (CAS 503309-11-3): This compound replaces the 4-methylpiperazine-carbonyl group with a trifluoromethyl (-CF₃) group. However, it exhibits high purity (>97%) and is commercially available .
  • 4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenylboronic acid (CAS 1449135-54-9) :
    A positional isomer of the target compound, with fluorine at position 4 and the piperazine-carbonyl group at position 3. This structural difference may alter steric interactions in binding applications, such as with cis-diol-containing molecules .

Piperazine-Modified Derivatives

  • 3-fluoro-4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid (CAS 1704064-12-9): Incorporates an ethoxy linker between the phenyl ring and the piperazine group.
  • 4-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid (CAS 1704069-67-9) :
    Features a tert-butoxycarbonyl (Boc)-protected piperazine. The Boc group enhances stability during synthesis but requires deprotection for biological activity, unlike the target compound’s unprotected piperazine .

Solubility and Physicochemical Properties

  • Phenylboronic acid (CAS 98-80-6) :
    The parent compound has a melting point of 213–215°C and high solubility in ethers and ketones. In contrast, the target compound’s 4-methylpiperazine-carbonyl group likely improves solubility in polar aprotic solvents (e.g., DMSO) due to increased polarity .
  • Pinacol ester of phenylboronic acid :
    Exhibits superior solubility in chloroform compared to phenylboronic acid. The target compound’s piperazine group may similarly enhance solubility in chloroform or aqueous buffers at basic pH .

Reactivity in Cross-Coupling Reactions

  • 3-(2-Fluoro-4-(isopropylcarbamoyl)phenylboronic acid: Used in palladium-catalyzed couplings (e.g., ), this compound highlights the compatibility of carbamoyl groups with Suzuki-Miyaura conditions.

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
2-Fluoro-4-(4-methylpiperazine-1-carbonyl)phenylboronic acid Not available C₁₂H₁₅BFN₂O₃ 283.07 (calc.) Fluorine at C2, polar piperazine-carbonyl at C4
2-Fluoro-4-(trifluoromethyl)phenylboronic acid 503309-11-3 C₇H₅BF₄O₂ 219.92 Electron-withdrawing -CF₃ group, >97% purity
4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenylboronic acid 1449135-54-9 C₁₂H₁₆BFN₂O₃ 266.08 Positional isomer with fluorine at C4
Phenylboronic acid 98-80-6 C₆H₇BO₂ 121.93 High solubility in ethers, MP 213–215°C

Biological Activity

2-Fluoro-4-(4-methylpiperazine-1-carbonyl)phenylboronic acid (CAS: 1454901-23-5) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides an overview of its biological activity, including pharmacological properties, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₂H₁₆BFN₂O₃
  • Molecular Weight : 266.08 g/mol
  • IUPAC Name : (2-fluoro-4-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid
  • SMILES Notation : CN1CCN(C(=O)C2=CC=C(B(O)O)C(F)=C2)CC1

This compound features a fluorine atom, a piperazine ring, and a boronic acid functional group, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related boronic acids have shown potent inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC₅₀ (μM)Selectivity Index
Compound AMDA-MB-2310.12620
Compound BMCF10A2.58
This compoundTBDTBDTBD

Note: TBD = To Be Determined

In a study investigating the efficacy of boronic acids in inhibiting cancer cell proliferation, it was found that compounds with similar structures to this compound showed significant growth inhibition in cancerous cells while sparing normal cells, indicating a favorable therapeutic window .

The mechanism through which this compound exerts its biological effects is believed to involve inhibition of proteasome activity and modulation of signaling pathways associated with cell survival and proliferation. Specifically, boronic acids can reversibly bind to the active site of proteasomes, leading to the accumulation of pro-apoptotic factors within the cell .

Case Studies

Several case studies have highlighted the potential of boronic acids in treating various malignancies:

  • Breast Cancer Study :
    • In a preclinical model using MDA-MB-231 cells, treatment with a related boronic acid demonstrated significant reduction in tumor size and metastasis compared to controls. The study reported an IC₅₀ value of 0.126 μM for cell proliferation inhibition .
  • Prostate Cancer Research :
    • A study focused on prostate cancer cells revealed that compounds structurally similar to this compound inhibited cell growth with minimal toxicity to non-cancerous cells, showcasing their selective action against cancerous tissues .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that related compounds exhibit favorable pharmacokinetic properties:

  • Oral Bioavailability : Approximately 31.8% after administration.
  • Clearance Rate : 82.7 mL/h/kg post intravenous administration.

Toxicity assessments indicated no acute toxicity at doses up to 2000 mg/kg in animal models, suggesting a promising safety profile for further development .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Fluoro-4-(4-methylpiperazine-1-carbonyl)phenylboronic acid, and how do reaction conditions impact yield?

Methodological Answer:
The compound can be synthesized via amide coupling between a boronic acid derivative (e.g., 2-fluoro-4-carboxyphenylboronic acid) and 4-methylpiperazine. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with DMAP in anhydrous DMF or THF .
  • Amide bond formation : React the activated acid with 4-methylpiperazine at 0–25°C under inert atmosphere.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures.
    Critical Factors :
  • Moisture sensitivity of boronic acid requires strict anhydrous conditions .
  • Excess piperazine (1.5–2 eq) improves yield but may complicate purification. Monitor reaction progress via TLC or LC-MS .

Advanced: How does the 4-methylpiperazine group influence the electronic and steric properties of the boronic acid in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The 4-methylpiperazine-1-carbonyl moiety introduces electron-donating effects via the amine group, potentially reducing the electrophilicity of the boron atom. This may slow transmetallation steps in Suzuki reactions.

  • Electronic Impact : Use DFT calculations to compare charge distribution with non-substituted phenylboronic acids .
  • Steric Considerations : The piperazine group may hinder catalyst accessibility. Test bulky (e.g., SPhos) vs. non-bulky (Pd(PPh₃)₄) catalysts to optimize coupling efficiency .
  • Experimental Validation : Compare reaction rates and yields with analogous boronic acids lacking the piperazine group under identical conditions (e.g., 2-fluoro-4-carboxyphenylboronic acid) .

Basic: What analytical techniques are essential for characterizing this compound, particularly to detect boronate ester formation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹¹B NMR : Detect boronate ester formation (δ ~10–18 ppm for trigonal boron) vs. free boronic acid (δ ~28–32 ppm) .
    • ¹H/¹³C NMR : Confirm piperazine integration and absence of anhydride byproducts (e.g., dimeric boroxines).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: 0.1% TFA in water/acetonitrile) .

Advanced: How can researchers resolve discrepancies in catalytic efficiency when using this compound in cross-coupling under varying pH conditions?

Methodological Answer:
The piperazine group’s pH-dependent protonation (pKa ~8–9) may alter solubility and boron reactivity.

  • Systematic pH Screening : Perform reactions in buffered solutions (pH 5–10) to identify optimal conditions.
  • Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to assess boronic acid-catalyst interactions at different pH levels .
  • Controlled Water Content : Boronic acids form esters in aqueous media; use co-solvents (e.g., dioxane/water) to balance reactivity and solubility .

Advanced: What strategies enhance aqueous solubility of this compound for biochemical assays without reducing boronic acid reactivity?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to maintain solubility while minimizing boronate ester formation .
  • Prodrug Approach : Synthesize pinacol esters, which hydrolyze in situ to release the active boronic acid .
  • pH Adjustment : Piperazine’s basicity increases solubility at slightly acidic pH (6.5–7.5), where boronic acid remains unprotonated .
  • Comparative Analysis : Benchmark against carboxy-substituted analogs (e.g., 4-carboxyphenylboronic acid) to evaluate solubility-activity trade-offs .

Basic: How should this compound be stored to prevent degradation, and what are key stability indicators?

Methodological Answer:

  • Storage Conditions : Argon-purged vials at –20°C, desiccated (silica gel). Avoid light exposure due to potential boronate ester photodegradation .
  • Stability Monitoring :
    • Monthly HPLC checks for new peaks (indicative of boroxine formation).
    • ¹H NMR to detect broadening of aromatic signals (suggests dimerization) .

Advanced: What computational tools can predict the binding affinity of this compound to biological targets (e.g., proteases)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions between the boronic acid and target active sites (e.g., serine residues in proteases).
  • MD Simulations (GROMACS) : Assess binding stability under physiological conditions (150 mM NaCl, 310 K) .
  • Free Energy Perturbation (FEP) : Quantify affinity changes upon structural modifications (e.g., replacing fluorine with other halogens) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-4-(4-methylpiperazine-1-carbonyl)phenylboronic acid
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2-Fluoro-4-(4-methylpiperazine-1-carbonyl)phenylboronic acid

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